molecular formula C9H17ClFN3 B12224356 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine

Cat. No.: B12224356
M. Wt: 221.70 g/mol
InChI Key: AHEGJEPJFDAKGT-UHFFFAOYSA-N
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Description

[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine is a heterocyclic amine derivative featuring a pyrazole core substituted with fluorine at the 5-position and methyl groups at the 1- and 3-positions. The propylamine chain at the 4-position enhances its pharmacological profile, particularly in anticancer applications. This compound’s design leverages structure–activity relationship (SAR) principles, optimizing substituents and linker length for improved efficacy .

Properties

Molecular Formula

C9H17ClFN3

Molecular Weight

221.70 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H16FN3.ClH/c1-4-5-11-6-8-7(2)12-13(3)9(8)10;/h11H,4-6H2,1-3H3;1H

InChI Key

AHEGJEPJFDAKGT-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(N(N=C1C)C)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Role of the Amine Linker Length

Propylamine-containing analogues exhibit significantly higher activity compared to ethylamine-linked counterparts. For example, replacing the propylamine chain with ethylamine (as in Analogue B) resulted in a 2.14 µM IC50 against RAF isoforms, whereas propylamine-linked compounds (e.g., the target) showed IC50 values of ~1.0 µM, indicating a 2.1-fold potency improvement .

Impact of Electron-Withdrawing Substituents

The 5-fluoro substituent on the pyrazole ring enhances activity by modulating electron density. Electron-withdrawing groups (EWGs) like fluoro, chloro, and trifluoromethyl improve binding affinity compared to electron-donating groups (EDGs) such as methyl. Bulky substituents (e.g., bromo, naphthyl) reduce activity, underscoring the importance of steric compatibility in molecular design .

Core Heterocycle Variations

Compounds with indole-pyrrole carboxamide cores (e.g., patented derivatives in –7) share the 5-fluoro motif but differ in scaffold and application. These molecules, designed for alternative therapeutic targets, highlight the pyrazole core’s versatility in the target compound for anticancer activity .

Data Table: Comparative Analysis of Structural and Pharmacological Properties

Compound Name Core Structure Substituents Amine Chain IC50 (µM) Reference
[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine Pyrazole 5-Fluoro, 1,3-dimethyl Propylamine 0.96–0.99
Ethylamine Analogue (Compound 12) Pyrazole 5-Fluoro, 1,3-dimethyl Ethylamine 2.14
Trifluoromethyl-Substituted Analogue Pyrazole 5-Trifluoromethyl, 1,3-dimethyl Propylamine ~1.10
N-[2-(Diethylamino)ethyl] Carboxamide Indole-Pyrrole 5-Fluoro Diethylaminoethyl N/A

Key Research Findings and Implications

  • Propylamine Superiority : The propylamine linker optimizes interactions with biological targets, as shorter chains (e.g., ethylamine) reduce potency .
  • Fluorine’s Electrochemical Advantage : The 5-fluoro substituent balances electron withdrawal and steric bulk, outperforming larger EWGs like trifluoromethyl in some contexts .
  • Scaffold Specificity : Pyrazole-based derivatives show distinct activity profiles compared to indole-pyrrole carboxamides, suggesting target-specific scaffold preferences .

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